

Troubleshooting unexpected elution profiles in Sephadex G-25 chromatography.

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Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703

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Welcome to the Technical Support Center for Sephadex G-25 Chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected elution profiles and other common issues encountered during their experiments.

Troubleshooting Guides and FAQs

This section addresses specific problems in a question-and-answer format to provide direct and actionable solutions.

Frequently Asked Questions (FAQs)

1. What is the principle of Sephadex G-25 chromatography?

Sephadex G-25 is a gel filtration medium used for size-exclusion chromatography (SEC).^{[1][2]} The separation is based on the size of the molecules.^{[1][2]} The medium consists of cross-linked dextran beads that form a porous matrix.^[3] Larger molecules that are above the exclusion limit (approximately 5,000 Da for globular proteins) cannot enter the pores and therefore travel through the column in the void volume, eluting first.^{[1][3][4]} Smaller molecules, such as salts and other low-molecular-weight compounds, can enter the pores, which slows their movement through the column, causing them to elute later.^{[1][3][4]} This technique is widely used for group separations like desalting, buffer exchange, and removal of small contaminants.^{[1][2]}

2. What are the different grades of Sephadex G-25 and how do they differ?

Sephadex G-25 is available in several particle sizes, commonly referred to as grades: Coarse, Medium, Fine, and Superfine.^[1] The choice of grade depends on the specific application requirements, balancing resolution against flow rate.^[5]

Grade	Particle Size (Dry)	Key Characteristics
Coarse	100–300 µm	Preferred for large-scale, process applications with high flow rates and low operating pressures. ^[1]
Medium	50–150 µm	Suitable for large-scale separations where faster flow rates are needed. ^[5]
Fine	20–80 µm	Offers higher resolution for laboratory-scale separations; ideal for applications needing precise separation. ^{[3][5]}
Superfine	20–50 µm	Provides the highest resolution and is best for small-scale analytical work. ^{[1][6]}

3. What is the recommended sample volume for a Sephadex G-25 column?

For optimal group separations like desalting and buffer exchange, the recommended sample volume is up to 30% of the total column bed volume.^[1] Applying a sample volume within this range helps to minimize dilution while achieving good separation.^[1]

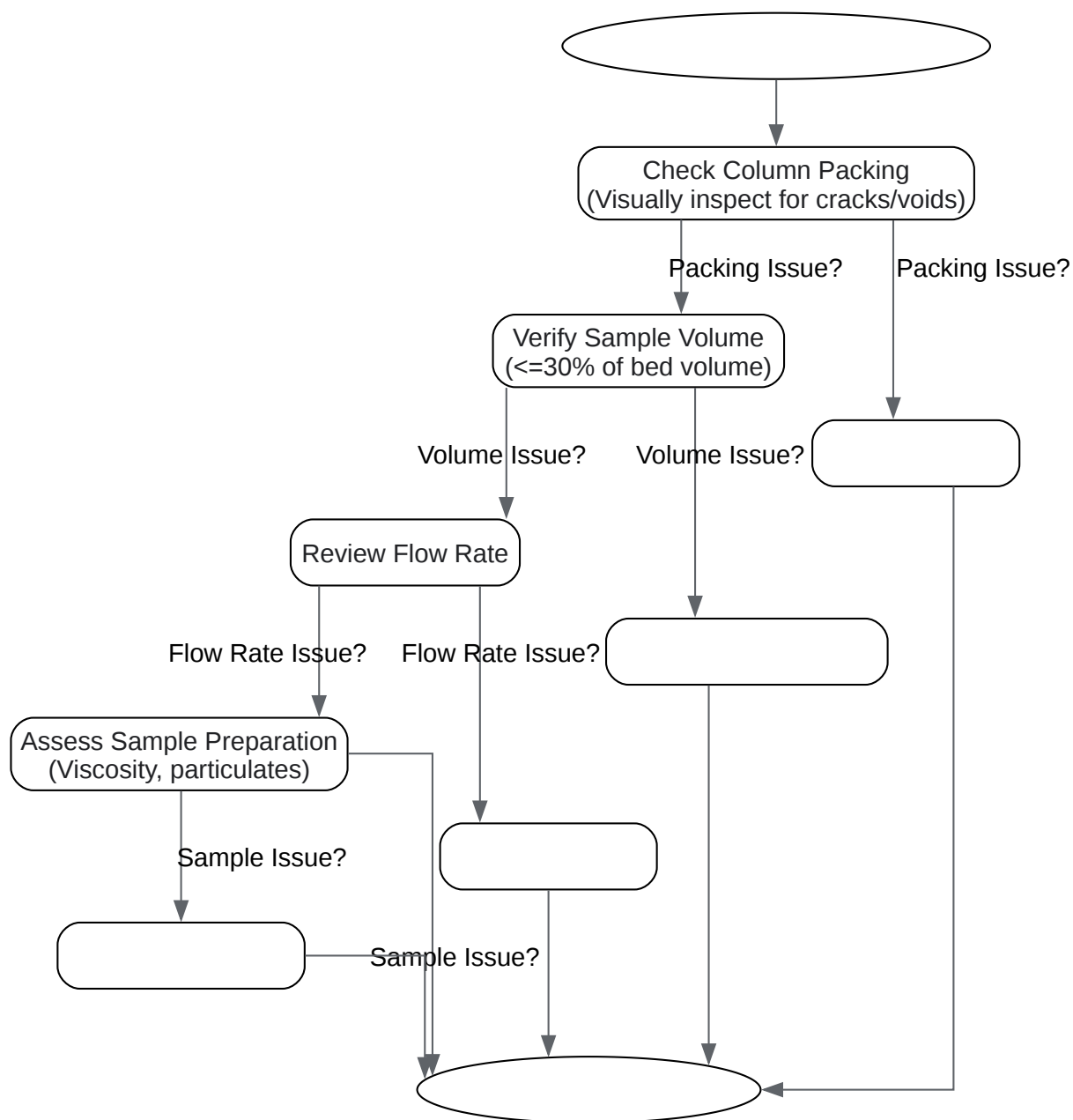
Troubleshooting Unexpected Elution Profiles

Issue: My protein of interest is eluting earlier or later than expected.

- Question: Why is my high molecular weight protein eluting in multiple peaks or as a broad peak? Answer: This can be due to several factors:

- Poor Column Packing: An improperly packed column with channels or voids can lead to irregular flow paths and peak broadening.[\[7\]](#)[\[8\]](#) Ensure the column is packed evenly without any cracks or spaces.
- Sample Overload: Applying too large a sample volume can cause peak broadening.[\[7\]](#)[\[9\]](#) Stick to the recommended sample volume of up to 30% of the bed volume.[\[1\]](#)
- High Sample Viscosity: A highly viscous sample can lead to an irregular flow pattern and reduced resolution.[\[10\]](#) Consider diluting the sample if it is too viscous.
- Non-Specific Interactions: Although minimal with Sephadex, some proteins may interact with the dextran matrix. This can be mitigated by ensuring the ionic strength of the buffer is adequate (e.g., using at least 25-150mM NaCl).[\[10\]](#)
- Question: Why are the salt peak and the protein peak not well-resolved? Answer: Poor resolution between the high molecular weight and low molecular weight components can be caused by:
 - Incorrect Sample Volume: A sample volume exceeding 30% of the column volume can lead to overlap between the excluded and included peaks.[\[1\]](#)
 - Suboptimal Flow Rate: While flow rate has a minor impact on resolution in group separations, an excessively high flow rate can sometimes reduce separation efficiency.[\[1\]](#)
 - Improper Column Packing: A poorly packed bed will always result in decreased resolution.[\[5\]](#)

Below is a troubleshooting workflow for unexpected elution profiles:



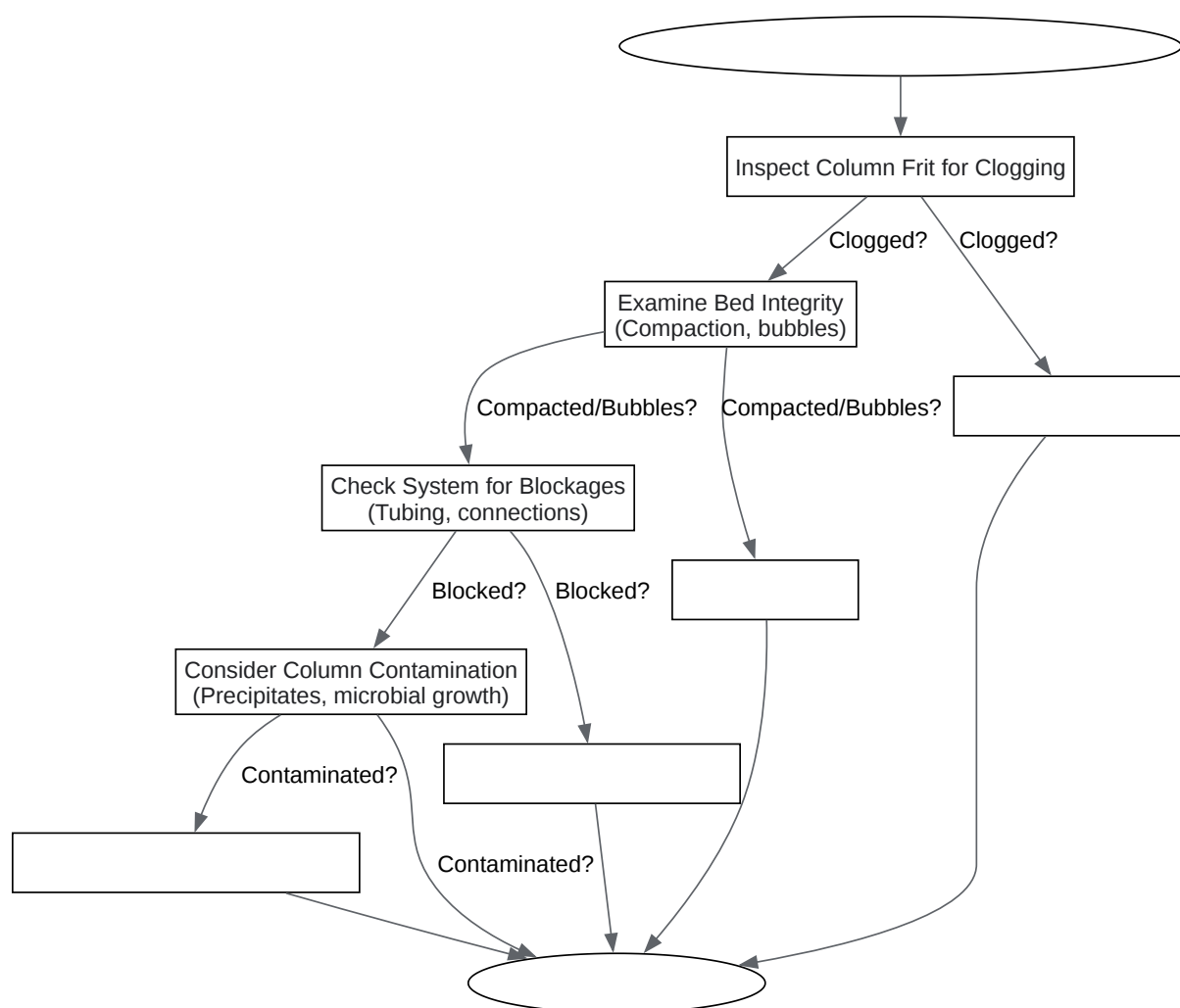
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Caption: Troubleshooting workflow for unexpected elution profiles.

Issue: The column flow rate is too slow or has stopped.

- Question: What should I do if my gravity-flow column is running very slowly? Answer: A slow flow rate in a gravity-flow column can be due to:
 - Clogged Column Frit: Particulates in the sample or buffer can clog the bottom frit of the column. Ensure all solutions are filtered (0.45 µm) before use.[\[11\]](#)
 - Compacted Gel Bed: The Sephadex beads may compress under the hydrostatic pressure, especially if the bed height is too great.[\[12\]](#)
 - Air Bubbles in the Bed: Trapped air can obstruct the flow of the mobile phase.[\[13\]](#)
 - Improperly Swollen Resin: If the resin was not fully swollen before packing, it might continue to swell within the column, reducing the flow.[\[12\]](#)
- Question: My pump is showing high backpressure. What could be the cause? Answer: Increased backpressure is a common issue and can be caused by:
 - Blockage in the System: Check for blockages in the tubing, fittings, or at the column inlet.[\[7\]](#)
 - Contaminated Column: Precipitated proteins or other substances can clog the column over time.[\[11\]](#) A cleaning-in-place (CIP) procedure is recommended.
 - High Viscosity of the Eluent: Buffers with high viscosity will increase backpressure.[\[13\]](#)[\[14\]](#) It may be necessary to reduce the flow rate when using viscous buffers.[\[13\]](#)
 - Microbial Growth: Microbial contamination can lead to clogging.[\[15\]](#)[\[16\]](#) Store the column in 20% ethanol to prevent growth.[\[11\]](#)[\[13\]](#)

The logical relationship for diagnosing flow rate issues is as follows:



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Caption: Diagnostic flowchart for flow rate and backpressure issues.

Experimental Protocols

Protocol 1: Packing a Sephadex G-25 Column

This protocol describes the steps for preparing and packing a Sephadex G-25 column for laboratory use.

Materials:

- Dry Sephadex G-25 powder
- Chromatography column with adaptors
- Packing reservoir (optional, for larger columns)
- Peristaltic pump or chromatography system
- Buffer (degassed and filtered)
- Spatula
- Glass rod
- Beaker

Procedure:

- Calculate the required amount of dry Sephadex G-25. The approximate bed volume for Sephadex G-25 is 4-6 mL per gram of dry powder.[\[17\]](#)
- Swell the resin.
 - Weigh the calculated amount of dry powder and add it to a beaker.
 - Add an excess of buffer to the powder.
 - Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[\[11\]](#)[\[13\]](#)[\[14\]](#) Do not use a magnetic stirrer as it can damage the beads.[\[11\]](#)[\[13\]](#)[\[17\]](#)

- Prepare the slurry.
 - After swelling, allow the resin to settle and decant any fine particles from the supernatant.
 - Resuspend the resin in buffer to create a slurry with a concentration of approximately 75% settled gel to 25% buffer.[\[13\]](#)
 - Degas the slurry under vacuum, especially if swollen at room temperature.[\[11\]](#)[\[13\]](#)
- Prepare the column.
 - Ensure the column and its components (especially the nets/frits) are clean.
 - Mount the column vertically.
 - Add a small amount of buffer to the bottom of the column to ensure no air is trapped under the bottom net.[\[13\]](#)
- Pack the column.
 - Pour the slurry into the column in a single, continuous motion. Pouring down a glass rod can help prevent the introduction of air bubbles.[\[11\]](#)
 - If using a packing reservoir, fill it with buffer.
 - Connect the column to a pump and start the flow at a rate recommended for packing (e.g., for an XK 16 column, a packing flow rate of 10 ml/min or 300 cm/h can be used).[\[13\]](#)
 - Continue packing until the bed height is constant.[\[13\]](#)
- Finalize the column.
 - Stop the pump and close the column outlet.
 - Remove the packing reservoir and carefully fill the top of the column with buffer.
 - Insert the top adaptor, ensuring no air is trapped underneath.

- Lower the adaptor to the surface of the packed bed and then advance it a further 3 mm into the bed.[\[11\]](#)
- Equilibrate the column with at least 2-3 column volumes of the running buffer before applying the sample.

Protocol 2: Cleaning-in-Place (CIP) for a Sephadex G-25 Column

This protocol is for removing precipitated proteins or other contaminants that can affect column performance.

Materials:

- 0.2 M Sodium Hydroxide (NaOH)
- Buffer for re-equilibration
- Peristaltic pump or chromatography system

Procedure:

- Disconnect the column from any detectors to prevent damage from the cleaning solution.
- Wash with NaOH.
 - Wash the column with 2 column volumes of 0.2 M NaOH.[\[2\]](#) For stubborn contaminants, the contact time can be extended to 1-2 hours at a reduced flow rate.[\[11\]](#)[\[13\]](#) In some cases, a higher concentration of NaOH (up to 1M) can be used.[\[18\]](#)
 - It is often beneficial to reverse the flow direction during cleaning to flush out contaminants from the top of the column more efficiently.[\[11\]](#)[\[18\]](#)
- Rinse with water or buffer.
 - After the NaOH wash, wash the column with at least 3-5 column volumes of purified water or buffer until the pH of the eluent returns to neutral.[\[18\]](#)

- Re-equilibrate the column.
 - Equilibrate the column with the running buffer until the conductivity and pH are stable.
- Storage.
 - For long-term storage, the column should be filled with 20% ethanol to prevent microbial growth.[\[11\]](#)[\[13\]](#) Store at 4°C to 30°C.[\[11\]](#)

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for Sephadex G-25 chromatography.

Table 1: Sephadex G-25 Resin Characteristics

Parameter	Value	Reference
Matrix	Cross-linked Dextran	[1] [5]
Fractionation Range (Globular Proteins)	1,000–5,000 Da	[1] [3] [5]
Exclusion Limit (Globular Proteins)	~5,000 Da	[1] [3] [4]
pH Stability (Operational)	2–13	[1] [3] [5]
Swelling Time (Room Temperature)	~3 hours	[11] [13] [14]
Swelling Time (90°C Water Bath)	~1 hour	[11] [13] [14]

Table 2: Recommended Operating Parameters

Parameter	Recommendation	Reference
Sample Volume	Up to 30% of total bed volume	[1]
Recommended Flow Rate (XK 16 column)	5 mL/min (150 cm/hour)	[11]
Cleaning Solution	0.2 M NaOH	[1][2][11][13]
Storage Solution	20% Ethanol	[3][11][13]

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